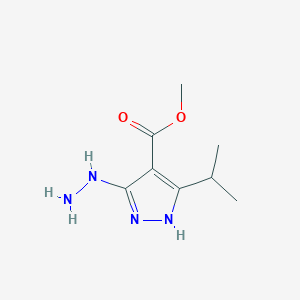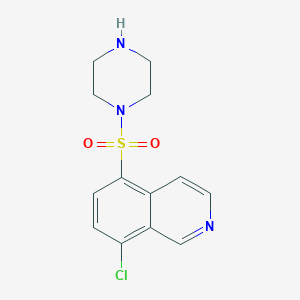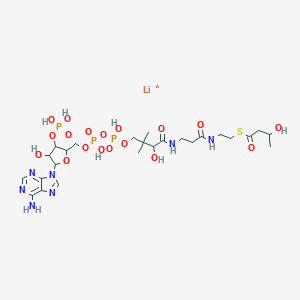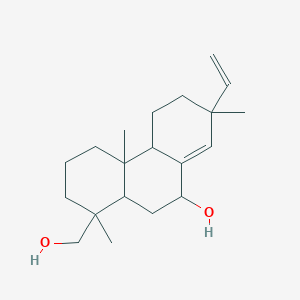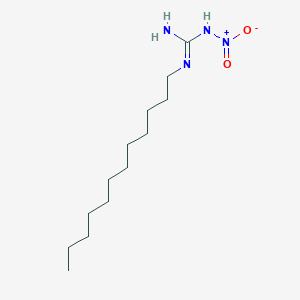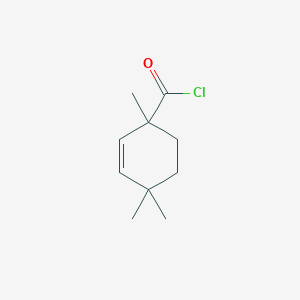
1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the field of chemistry.
Mecanismo De Acción
The mechanism of action of 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride involves its reaction with various nucleophiles such as alcohols, amines, and thiols. The reaction results in the formation of corresponding esters, amides, and thioesters. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride or zinc chloride.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride. However, it is known to be a highly reactive compound and can cause severe skin and eye irritation upon contact. It is also known to be toxic and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride in lab experiments include its high reactivity, which makes it an excellent reagent for organic synthesis reactions. It is also readily available and relatively inexpensive. However, its high reactivity also makes it difficult to handle, and it can be hazardous to work with.
Direcciones Futuras
There are several future directions for research on 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride. One area of research could focus on developing new synthetic routes for the compound that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for the compound in the field of organic synthesis. Additionally, more research is needed to understand the biochemical and physiological effects of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride involves the reaction of 1,4,4-Trimethylcyclohex-2-ene-1-carboxylic acid with thionyl chloride. The reaction is carried out in the presence of a catalyst such as N,N-dimethylformamide (DMF) or pyridine. The product obtained is a colorless liquid with a boiling point of 140-142°C.
Aplicaciones Científicas De Investigación
1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride is widely used in scientific research as an intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a reagent in organic synthesis reactions such as the Friedel-Crafts acylation reaction.
Propiedades
Número CAS |
100131-18-8 |
|---|---|
Nombre del producto |
1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride |
Fórmula molecular |
C10H15ClO |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
1,4,4-trimethylcyclohex-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-9(2)4-6-10(3,7-5-9)8(11)12/h4,6H,5,7H2,1-3H3 |
Clave InChI |
VHKATWXQNBOEAJ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C=C1)(C)C(=O)Cl)C |
SMILES canónico |
CC1(CCC(C=C1)(C)C(=O)Cl)C |
Sinónimos |
2-Cyclohexene-1-carbonyl chloride, 1,4,4-trimethyl- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



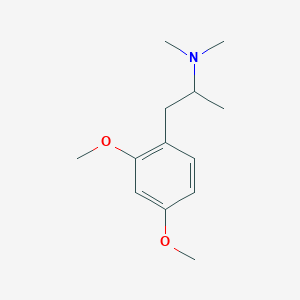
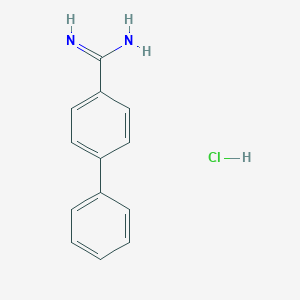
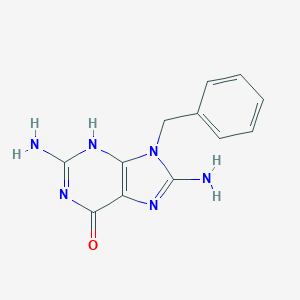
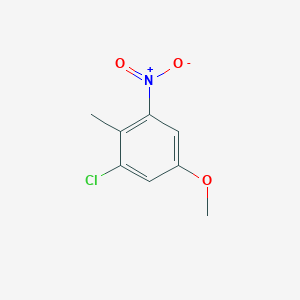
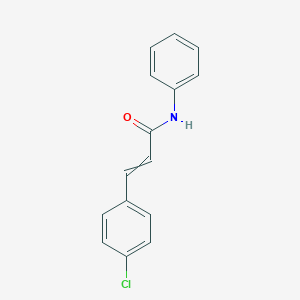
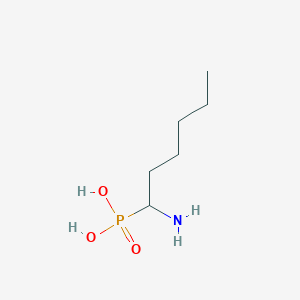
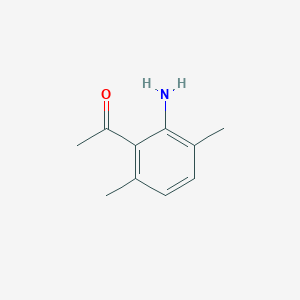
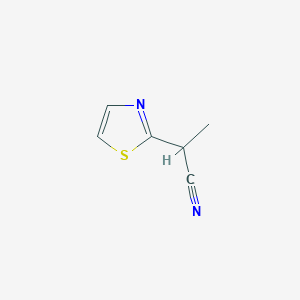
![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
